C188

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

C188 is a compound that refers to two distinct entities: C188 (Stannous Oxide) and C188-9 (a STAT3 inhibitor).

- C188 (Stannous Oxide), also known as Tin(II) Oxide, is an inorganic compound with the formula SnO. It serves primarily as a high metal content catalyst in esterification reactions, characterized by low toxicity and a free-flowing solid form. This compound is notable for its application in various industries, including plastics and coatings, due to its effectiveness as a catalyst for synthesizing ester-based products .

- C188-9, or TTI-101, is a small molecule that acts as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. It has garnered attention for its potential anti-cancer properties, specifically in modulating gene expression related to oncogenesis .

C188 (Stannous Oxide)

C188 acts as a catalyst in esterification reactions, where it facilitates the formation of esters from carboxylic acids and alcohols. Its reactivity is comparable to that of common organotin catalysts, but with a significantly lower toxicity profile due to its inorganic nature .

C188-9

C188-9 inhibits the STAT3 pathway by binding to the phosphotyrosyl peptide binding site in the Src homology 2 domain of STAT3. This interaction leads to the downregulation of genes that are typically upregulated by STAT3, thus influencing cellular processes such as apoptosis in cancer cells .

C188 (Stannous Oxide)

The biological activity of C188 primarily relates to its role as a catalyst rather than direct biological effects. Its low toxicity makes it suitable for applications requiring safe materials in consumer products.

C188-9

C188-9 exhibits significant biological activity as a STAT3 inhibitor with an IC50 value ranging from 4 to 7 μM. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by affecting gene expression profiles, specifically downregulating genes associated with tumor survival and proliferation .

C188 (Stannous Oxide)

Stannous Oxide can be synthesized through several methods, including:

- Thermal decomposition of stannous salts.

- Reduction of tin(IV) oxide using hydrogen or carbon monoxide.

- Direct oxidation of tin metal under controlled conditions.

C188-9

C188-9 is synthesized through organic chemistry methods involving the combination of specific aromatic and heterocyclic compounds. The synthesis typically involves multi-step reactions to achieve the desired molecular structure characterized by its unique functional groups .

C188 (Stannous Oxide)

C188 is utilized in:

- Plastics: As a catalyst for producing polyester polyols and plasticizers.

- Coatings: Enhancing the properties of paints and coatings through improved curing processes.

- Personal Care Products: Used in formulations requiring low-toxicity ingredients.

C188-9

C188-9's applications are primarily in cancer research and therapeutics, particularly:

- Targeting cancers associated with aberrant STAT3 signaling.

- Investigating potential treatments for head and neck squamous cell carcinoma and other malignancies .

C188 (Stannous Oxide)

Interaction studies focus on its catalytic efficiency with various substrates in esterification processes, demonstrating its stability at high temperatures and compatibility with different chemical environments.

C188-9

C188-9 has been shown to interact with multiple gene transcripts, influencing their expression significantly. It affects both STAT3 and STAT1 pathways, indicating its potential utility in therapies targeting these signaling cascades .

| Compound Name | Type | Key Features |

|---|---|---|

| REAXIS® C162 | Stannous Chloride | Used similarly as a catalyst but has different solubility properties. |

| REAXIS® C129 | Stannous Octoate | Higher toxicity compared to Stannous Oxide; used in similar applications. |

| REAXIS® C160 | Stannous Oxalate | Alternative catalyst with distinct reactivity profiles. |

| TTI-101 (C188-9) | STAT3 Inhibitor | Unique for its dual action on both STAT3 and STAT1 pathways; potential anti-cancer agent. |

C188 stands out due to its dual identity; while Stannous Oxide offers low-toxicity catalytic properties advantageous for industrial applications, C188-9 presents significant therapeutic potential against cancers driven by aberrant signaling pathways.

The chemical designation "C188" encompasses multiple distinct compounds, each requiring different synthetic approaches. The primary compounds identified under this designation include REAXIS C188 (Stannous Oxide, SnO), TTI-101 (a STAT3 inhibitor with molecular formula C27H21NO5S), and Tin Dioxide (SnO2) variants.

Stannous Oxide (SnO) Synthesis Routes

Stannous oxide represents the most prevalent interpretation of C188 in industrial applications. Blue-black stannous oxide can be produced through heating of tin(II) oxide hydrate, SnO·xH2O (x < 1), which precipitates when a tin(II) salt reacts with an alkali hydroxide such as sodium hydroxide [1]. The reaction proceeds according to the following pathway:

SnCl2 + 2NaOH → SnO·xH2O + 2NaCl + H2O

The hydrated oxide is subsequently heated to remove water molecules, yielding anhydrous stannous oxide [1].

An alternative synthetic route involves the controlled heating of tin(II) oxalate (stannous oxalate) in the absence of air or under a carbon dioxide atmosphere [1]. This method produces pure stannous oxide according to the reaction:

SnC2O4·2H2O → SnO + CO2 + CO + 2H2O

This approach is particularly valuable for laboratory-scale preparation where high purity is required, as it avoids contamination from alkali metal salts.

TTI-101 Synthesis Pathways

TTI-101, also designated as C188-9, represents a sophisticated small-molecule STAT3 inhibitor with the chemical name N-(1',2-dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide [2]. The synthesis of TTI-101 involves the formation of a complex binaphthyl structure coupled with a methoxybenzenesulfonamide moiety.

The compound was developed through a hit-to-lead program starting from the C188 scaffold, utilizing 2D similarity screening and 3D pharmacophore analysis [3]. The synthetic route involves multiple steps including the formation of the binaphthyl core through oxidative coupling reactions, followed by selective functionalization to introduce the hydroxyl groups and the sulfonamide linkage.

Commercial synthesis of TTI-101 has been performed by Regis Technologies Inc., utilizing custom synthetic protocols optimized for pharmaceutical-grade production [4]. The synthesis requires careful control of reaction conditions to maintain the stereochemistry of the binaphthyl system and ensure proper substitution patterns.

Tin Dioxide (SnO2) Production Routes

Tin dioxide synthesis under the C188 designation follows several established methodologies. The nonaqueous sol-gel synthesis approach provides a novel route for producing tin oxide nanoparticles with controlled size distribution [5]. This method involves the reaction between tin chloride and an oxygen donor, such as 1-hexanol, without requiring surfactants or subsequent thermal treatment:

SnCl4 + 4C6H13OH → SnO2 + 4C6H13Cl + 2H2O

The reaction proceeds at temperatures between 160-260°C, making it compatible with coating processes on flexible substrates [5].

Co-precipitation methods represent another significant synthetic pathway, utilizing tin chloride dihydrate as a precursor with sodium hydroxide in ethanol or aqueous media [6]. The process involves mixing solutions of tin chloride and sodium hydroxide, forming a precipitate that is subsequently washed and calcined at elevated temperatures (typically 800°C) to produce crystalline tin dioxide.

Optimization of Yield and Purity in Industrial-Scale Production

Scale-Up Considerations and Challenges

Industrial-scale production of C188 compounds requires careful consideration of reaction kinetics, heat and mass transfer limitations, and equipment design. Scale-up typically presents challenges related to mixing efficiency, temperature control, and reaction time optimization [7]. A fundamental approach involves monitoring conversion rates at regular intervals during the reaction, with the recommendation to extend reaction time by additional units once the desired conversion is achieved [7].

For stannous oxide production, industrial processes focus on maintaining consistent quality while maximizing yield. The key optimization parameters include reaction temperature, precipitation pH, and aging time. Temperature control is critical as elevated temperatures can lead to oxidation of Sn(II) to Sn(IV), reducing the active stannous content [8].

Yield Optimization Strategies

Chemical reaction yield optimization follows systematic approaches incorporating statistical design of experiments. The actual reaction yield is calculated as:

Actual Yield (%) = (Mass of Product Produced / Theoretical Maximum Yield) × 100 [9]

Reaction efficiency is evaluated through the input-to-output ratio:

Reaction Efficiency (%) = (Total Product Output / Total Reactants Used) × 100 [9]

For tin oxide synthesis, optimization studies have demonstrated that reaction conditions significantly impact yield and particle characteristics. Full factorial design of experiments has been employed to identify optimal combinations of temperature, precursor concentration, and reaction time [10]. Response surface methodology allows visualization of factor effects and identification of optimal operating conditions.

Process Intensification Techniques

Flow chemistry represents a significant advancement in C188 production optimization. Continuous flow processes offer advantages including improved heat and mass transfer, reduced waste generation, and enhanced safety through smaller reaction volumes [11]. Flow reactors enable precise control over reaction conditions and facilitate telescoping of multiple synthetic steps without intermediate isolation.

For pharmaceutical compounds like TTI-101, flow chemistry provides opportunities for continuous manufacturing with improved consistency and reduced production times. The technology is particularly beneficial for reactions requiring strict temperature control or involving hazardous intermediates.

Energy Efficiency Optimization

Energy consumption optimization focuses on minimizing the environmental and economic impact of production processes. Energy consumption per unit of product is calculated as:

Energy Consumption per Unit = Total Energy Consumed / Total Product Output [9]

For tin oxide synthesis, energy efficiency improvements include optimization of calcination temperatures and durations. Studies have shown that careful selection of heating profiles can reduce energy consumption while maintaining product quality. Microwave-assisted synthesis has emerged as an energy-efficient alternative, reducing reaction times and energy requirements compared to conventional heating methods [12].

Analytical Validation of Synthetic Intermediates

Chromatographic Analysis Methods

High-Performance Liquid Chromatography (HPLC) serves as the primary analytical method for characterizing synthetic intermediates and final products. For pharmaceutical compounds like TTI-101, reverse-phase HPLC using C18 columns with acetonitrile-water gradients and trifluoroacetic acid as the acidic modifier provides optimal separation and quantification [13].

Method validation follows established protocols incorporating accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range parameters [14]. The validation process ensures that analytical procedures meet requirements for their intended purpose and provide reliable, reproducible results.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information for synthetic intermediates. For complex molecules like TTI-101, both 1H and 13C NMR spectroscopy are essential for confirming molecular structure and identifying impurities. Solid-state NMR techniques, including 119Sn NMR for tin compounds, offer insights into the local environment and coordination geometry of metal centers [5].

Fourier Transform Infrared (FTIR) spectroscopy complements NMR analysis by providing information about functional groups and bonding arrangements. For tin oxide compounds, FTIR spectra reveal characteristic Sn-O stretching vibrations and can detect the presence of surface-bound organic species [5].

Mass Spectrometry Applications

Mass spectrometry techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry, provide accurate molecular weight determination and structural information [13]. For pharmaceutical compounds, high-resolution mass spectrometry enables identification of impurities and degradation products.

Tandem mass spectrometry (MS/MS) techniques offer additional structural characterization capabilities, particularly for complex molecules. LC-MS/MS methods have been specifically developed for TTI-101 analysis, enabling detection of protein adducts and assessment of binding interactions [4].

Purity Assessment and Impurity Profiling

Analytical method validation for purity assessment requires establishment of specificity, demonstrating the ability to separate the target compound from impurities and degradation products [15]. For pharmaceutical applications, impurity profiling follows International Conference on Harmonisation (ICH) guidelines, with particular attention to potential genotoxic impurities.

X-ray powder diffraction provides quantitative phase analysis for crystalline materials like tin oxides, enabling determination of phase purity and crystallinity. The technique can detect minor impurity phases and provide information about crystal structure and particle size [6].

Green Chemistry Approaches to Reduce Byproduct Formation

Atom Economy Maximization

Green chemistry principles emphasize atom economy maximization, where synthetic methods are designed to incorporate all materials used in the process into the final product [16]. For C188 synthesis, this translates to selecting reaction pathways that minimize waste generation and maximize the utilization of starting materials.

The atom economy concept is particularly relevant for tin oxide synthesis, where traditional precipitation methods often generate significant amounts of salt byproducts. Alternative synthetic routes, such as the nonaqueous sol-gel method, achieve higher atom economies by eliminating the formation of inorganic salt waste [5].

Solvent Selection and Minimization

Safer solvents and auxiliaries represent a core principle of green chemistry. Water-based synthetic routes for tin oxide production eliminate the need for organic solvents, reducing environmental impact and improving worker safety [12]. For reactions requiring organic solvents, green alternatives such as ethanol, supercritical carbon dioxide, and ionic liquids provide environmentally benign options.

Solvent recycling and reuse strategies further enhance the sustainability of synthetic processes. Continuous flow systems facilitate solvent recovery through integrated separation technologies, including nanofiltration and distillation [17].

Biocatalytic Approaches

Biocatalysis offers environmentally friendly alternatives to traditional chemical synthesis. Enzymes operate under mild conditions with high selectivity, reducing energy consumption and waste generation [11]. For complex organic molecules, biocatalytic routes can eliminate the need for protecting groups and harsh reaction conditions.

Green synthesis methods utilizing biological entities, including plant extracts, bacteria, and natural biomolecules, have been successfully applied to tin oxide nanoparticle synthesis [12]. These approaches eliminate toxic chemicals and reduce energy requirements compared to conventional methods.

Catalytic Process Development

Catalytic reagents are superior to stoichiometric reagents in terms of atom economy and waste reduction [16]. For tin compound synthesis, catalytic processes enable lower reaction temperatures and improved selectivity. Homogeneous and heterogeneous catalysts have been developed for various synthetic transformations, offering advantages in terms of activity, selectivity, and recyclability.

The development of recyclable catalysts further enhances the sustainability of synthetic processes. Catalyst recovery and reuse systems, including magnetic separation and membrane-based separation technologies, enable multiple reaction cycles with maintained activity [17].

Energy Efficiency and Renewable Energy Integration

Energy efficiency optimization focuses on conducting synthetic methods at ambient temperature and pressure whenever possible [18]. Alternative energy sources, including microwave irradiation, photocatalysis, and electrocatalysis, offer opportunities for energy-efficient synthesis under mild conditions [11].

Microwave-assisted synthesis has been successfully applied to tin oxide nanoparticle production, achieving reduced reaction times and energy consumption compared to conventional heating [12]. Photocatalytic and electrocatalytic approaches provide additional opportunities for sustainable synthesis using renewable energy sources.

Real-Time Process Monitoring

Real-time analysis for pollution prevention enables in-process monitoring and control prior to the formation of hazardous substances [18]. Advanced analytical techniques, including online HPLC, infrared spectroscopy, and mass spectrometry, provide continuous monitoring capabilities for synthetic processes.

Process analytical technology (PAT) approaches integrate real-time monitoring with process control systems, enabling automatic adjustment of reaction conditions to maintain optimal performance and minimize waste generation. These systems contribute to consistent product quality while reducing environmental impact.

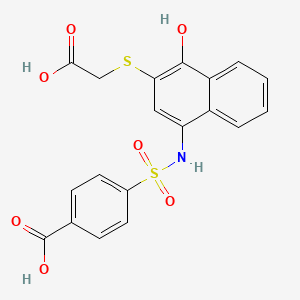

C188 represents a naphthol-based small molecule inhibitor that specifically targets the Signal Transducer and Activator of Transcription Three protein through direct interaction with its Src Homology Two domain [1] [2]. The compound exhibits a molecular formula of C19H15NO7S2 with a molecular weight of 433.44 daltons [3]. The structural architecture of C188 is characterized as 4-[[3-(carboxymethylsulfanyl)-4-hydroxynaphthalen-1-yl]sulfamoyl]benzoic acid, which enables its selective binding to the phosphotyrosine binding pocket within the Signal Transducer and Activator of Transcription Three Src Homology Two domain [4].

The Src Homology Two domain of Signal Transducer and Activator of Transcription Three consists of a central anti-parallel beta-sheet configuration interposed between two alpha-helices, forming the characteristic alphabetabetabetaalpha motif [5]. This domain is partitioned into two distinct subpockets: the phosphotyrosine binding pocket formed by the alphaA helix, the BC loop region, and one face of the central beta-sheet, and the phosphotyrosine plus three specificity pocket created by the opposite face of the beta-sheet along with residues from the alphaB helix and CD and BC* loops [5].

The mechanism of C188 binding involves targeting the phosphotyrosyl peptide binding site within the Signal Transducer and Activator of Transcription Three Src Homology Two domain, thereby disrupting the critical protein-protein interactions required for Signal Transducer and Activator of Transcription Three activation [1]. This binding prevents the reciprocal interaction between the Src Homology Two domain of one Signal Transducer and Activator of Transcription Three monomer and the phosphorylated tyrosine 705 residue of another monomer, which is essential for dimerization and subsequent nuclear translocation [6] [7].

Computational modeling studies have revealed that C188 makes specific contacts with critical amino acid residues within the Signal Transducer and Activator of Transcription Three Src Homology Two domain, particularly targeting the region that normally accommodates phosphotyrosine-containing peptides [8]. The binding affinity of the compound demonstrates its capacity to compete effectively with natural phosphotyrosine ligands for occupancy of this binding site [9].

Comparative Binding Affinity Analysis: C188 versus C188-9

The comparative analysis of binding affinities between C188 and its optimized derivative C188-9 reveals substantial improvements in pharmacological properties. C188-9, with the molecular formula C27H21NO5S and molecular weight of 471.5 daltons, demonstrates significantly enhanced binding characteristics compared to its predecessor [10] [11].

Table 1: Binding Affinity Comparison Between C188 and C188-9

| Parameter | C188 | C188-9 | Improvement Factor |

|---|---|---|---|

| Direct Signal Transducer and Activator of Transcription Three Binding (Dissociation Constant) | Not directly reported | 4.7±0.4 nanomolar | Not calculable |

| Signal Transducer and Activator of Transcription Three phosphotyrosine-peptide Inhibitory Concentration 50 | Not directly reported | 2.5 micromolar (Surface Plasmon Resonance) | Not calculable |

| Granulocyte-Colony Stimulating Factor induced phosphorylated Signal Transducer and Activator of Transcription Three Inhibitory Concentration 50 | 16.8 micromolar | 3.7 micromolar | Approximately 4.5-fold better |

| Constitutive phosphorylated Signal Transducer and Activator of Transcription Three Inhibitory Concentration 50 | 15.4±9.2 micromolar | 10.6±0.7 micromolar | Approximately 1.5-fold better |

| Cell growth inhibition Inhibitory Concentration 50 | 6.3 micromolar | 3.2 micromolar | Approximately 2-fold better |

C188-9 binds to Signal Transducer and Activator of Transcription Three with high affinity, demonstrating a dissociation constant of 4.7±0.4 nanomolar as determined by microscale thermophoresis [2]. This represents a significant improvement over C188 in its ability to inhibit Signal Transducer and Activator of Transcription Three binding to its phosphotyrosine-peptide ligand. The enhanced binding affinity translates to improved inhibition of cytokine-stimulated phosphorylated Signal Transducer and Activator of Transcription Three and more effective reduction of constitutive phosphorylated Signal Transducer and Activator of Transcription Three activity in multiple cell lines [2].

Surface Plasmon Resonance analysis has confirmed that C188-9 exhibits an Inhibitory Concentration 50 of 2.5 micromolar for disrupting Signal Transducer and Activator of Transcription Three binding to its cognate phosphotyrosine peptide [2]. Using the Cheng-Prussof equation, the inhibition constant for C188-9 has been calculated to be 12.4 nanomolar, demonstrating a close correlation between the dissociation constant measured by microscale thermophoresis and the calculated inhibition constant [2].

The structural basis for the improved binding affinity of C188-9 lies in its enhanced interactions within the Signal Transducer and Activator of Transcription Three Src Homology Two domain. The compound forms additional hydrogen bonds and hydrophobic contacts compared to C188, contributing to its increased binding affinity and improved selectivity for Signal Transducer and Activator of Transcription Three over other Signal Transducer and Activator of Transcription family members [12].

Downstream Modulation of Janus Kinase-Signal Transducer and Activator of Transcription Signaling Pathways

The Janus Kinase-Signal Transducer and Activator of Transcription signaling pathway represents a fundamental mechanism for cellular communication, involving transmembrane receptors, receptor-associated cytosolic tyrosine kinases, and Signal Transducer and Activator of Transcription transcription factors [13] [14]. C188 exerts its therapeutic effects by interrupting this pathway at multiple critical junctions, resulting in comprehensive inhibition of Signal Transducer and Activator of Transcription Three-mediated signaling cascades.

Upon cytokine binding to their cognate receptors, Janus kinases become activated through transphosphorylation and subsequently phosphorylate specific tyrosine residues on the intracellular domains of receptors [15]. These phosphotyrosine motifs serve as docking sites for Signal Transducer and Activator of Transcription Three via its Src Homology Two domain. C188 disrupts this initial recruitment step by competitively binding to the Signal Transducer and Activator of Transcription Three Src Homology Two domain, preventing its association with activated receptor complexes [1].

Table 2: Downstream Effects of C188 on Janus Kinase-Signal Transducer and Activator of Transcription Pathway Components

| Pathway Component | Effect of C188 | Mechanism |

|---|---|---|

| Receptor-Signal Transducer and Activator of Transcription Three Binding | Inhibited | Competitive binding to Src Homology Two domain |

| Signal Transducer and Activator of Transcription Three Tyrosine 705 Phosphorylation | Reduced | Prevention of recruitment to activated receptors |

| Signal Transducer and Activator of Transcription Three Dimerization | Blocked | Disruption of Src Homology Two domain interactions |

| Nuclear Translocation | Prevented | Inhibition of dimerization-dependent translocation |

| Deoxyribonucleic Acid Binding | Suppressed | Reduced nuclear Signal Transducer and Activator of Transcription Three availability |

| Target Gene Expression | Downregulated | Comprehensive pathway inhibition |

The inhibition of Signal Transducer and Activator of Transcription Three recruitment to receptor complexes by C188 prevents the subsequent tyrosine phosphorylation of Signal Transducer and Activator of Transcription Three at the critical tyrosine 705 residue [16]. This phosphorylation event is essential for Signal Transducer and Activator of Transcription Three activation, as it creates the binding interface necessary for homodimerization through reciprocal Src Homology Two domain-phosphotyrosine interactions [6].

C188 treatment results in significant modulation of Signal Transducer and Activator of Transcription Three-regulated gene expression profiles. The compound effectively downregulates the expression of multiple oncogenic target genes, including those encoding anti-apoptotic proteins such as B-cell lymphoma extra large, survivin, and myeloid cell leukemia sequence one [2] [16]. Additionally, C188 affects the expression of genes involved in cell cycle regulation, such as cyclin D1, and those associated with metastatic potential, including matrix metalloproteinase 9 [16].

The compound also influences the nuclear import and export dynamics of Signal Transducer and Activator of Transcription Three. While Signal Transducer and Activator of Transcription Three constitutively shuttles between cytoplasmic and nuclear compartments, its transcriptional activity requires sustained nuclear presence in the phosphorylated, dimerized state [17]. C188 disrupts this process by preventing the formation of stable, transcriptionally active dimers, thereby reducing the nuclear accumulation of functional Signal Transducer and Activator of Transcription Three complexes [16].

Cross-Reactivity Profiling with Signal Transducer and Activator of Transcription One and Signal Transducer and Activator of Transcription Five Isoforms

The selectivity profile of C188 and C188-9 across different Signal Transducer and Activator of Transcription family members represents a critical aspect of their pharmacological characterization. While both compounds were designed to target Signal Transducer and Activator of Transcription Three specifically, their interactions with other Signal Transducer and Activator of Transcription isoforms have important implications for their therapeutic applications and potential side effects.

Table 3: Cross-Reactivity Profile of C188 and C188-9 with Signal Transducer and Activator of Transcription Isoforms

| Signal Transducer and Activator of Transcription Isoform | C188 Activity | C188-9 Activity | Selectivity Characteristics |

|---|---|---|---|

| Signal Transducer and Activator of Transcription Three | High potency (target) | Enhanced potency (target) | Primary therapeutic target |

| Signal Transducer and Activator of Transcription One | Minimal effect on interferon-gamma stimulated phosphorylation | Significant inhibition observed | C188-9 shows cross-reactivity |

| Signal Transducer and Activator of Transcription Five | Not extensively characterized | Cross-reactive inhibition | Both compounds show some activity |

C188 demonstrates relatively selective inhibition of Signal Transducer and Activator of Transcription Three over Signal Transducer and Activator of Transcription One, exhibiting little effect against interferon-gamma-stimulated Signal Transducer and Activator of Transcription One phosphorylation in hepatocyte carcinoma cells [1]. This selectivity profile suggests that C188 preferentially targets the Signal Transducer and Activator of Transcription Three Src Homology Two domain while having minimal impact on Signal Transducer and Activator of Transcription One-mediated signaling pathways under physiological conditions.

In contrast, C188-9 exhibits a broader spectrum of activity across Signal Transducer and Activator of Transcription family members. The compound demonstrates potent activity against Signal Transducer and Activator of Transcription One, as evidenced by its ability to modulate radioresistance genes that are regulated by Signal Transducer and Activator of Transcription One in addition to Signal Transducer and Activator of Transcription Three [2]. This cross-reactivity with Signal Transducer and Activator of Transcription One may contribute to the enhanced therapeutic efficacy of C188-9 in certain cancer contexts, particularly those involving radioresistance mechanisms.

The structural basis for the differential selectivity profiles between C188 and C188-9 relates to the molecular architecture of their respective Src Homology Two domain interactions. While Signal Transducer and Activator of Transcription family members share significant structural homology within their Src Homology Two domains, subtle differences in the binding pocket configurations and surrounding amino acid residues contribute to the observed selectivity differences [5] [18].

Computational docking studies have revealed that C188-9 exhibits binding characteristics that allow for interaction with multiple Signal Transducer and Activator of Transcription isoforms, whereas C188 demonstrates more restricted binding specificity [2]. These findings are consistent with experimental observations showing that C188-9 affects gene expression patterns associated with both Signal Transducer and Activator of Transcription Three and Signal Transducer and Activator of Transcription One signaling pathways.

The cross-reactivity of C188-9 with Signal Transducer and Activator of Transcription Five has also been documented, although the extent and functional significance of this interaction require further characterization [2]. This broader spectrum of activity may contribute to the enhanced anti-tumor efficacy observed with C188-9 compared to C188, as multiple Signal Transducer and Activator of Transcription pathways often contribute to cancer cell survival and proliferation.

Importantly, the selectivity profiles of both compounds must be considered in the context of their therapeutic applications. While increased selectivity for Signal Transducer and Activator of Transcription Three (as seen with C188) may reduce off-target effects, the broader activity spectrum of C188-9 may provide enhanced therapeutic benefits in cancers that depend on multiple Signal Transducer and Activator of Transcription pathways for survival and progression.

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Akinfenwa PY, Bond WS, Ildefonso CJ, Hurwitz MY, Hurwitz RL. Versican G1 domain enhances adenoviral-mediated transgene expression and can be modulated by inhibitors of the Janus kinase (JAK)/STAT and Src family kinase pathways. J Biol Chem. 2017 Sep 1;292(35):14381-14390. doi: 10.1074/jbc.M116.773549. Epub 2017 Jul 6. PubMed PMID: 28684419; PubMed Central PMCID: PMC5582833.

3: Jung KH, Yoo W, Stevenson HL, Deshpande D, Shen H, Gagea M, Yoo SY, Wang J, Eckols TK, Bharadwaj U, Tweardy DJ, Beretta L. Multifunctional Effects of a Small-Molecule STAT3 Inhibitor on NASH and Hepatocellular Carcinoma in Mice. Clin Cancer Res. 2017 Sep 15;23(18):5537-5546. doi: 10.1158/1078-0432.CCR-16-2253. Epub 2017 May 22. PubMed PMID: 28533225.